molecular formula C8H10N2O3 B14866592 6-(Ethoxymethyl)pyrimidine-4-carboxylic acid

6-(Ethoxymethyl)pyrimidine-4-carboxylic acid

Cat. No.: B14866592
M. Wt: 182.18 g/mol
InChI Key: FCVRRRWHBRXSTG-UHFFFAOYSA-N
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Description

6-(Ethoxymethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethoxymethyl)pyrimidine-4-carboxylic acid typically involves the reaction of ethoxymethyl derivatives with pyrimidine-4-carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reagents are mixed in reactors under specific temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 6-(Ethoxymethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Ethoxymethyl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6-(Ethoxymethyl)pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with nucleic acid synthesis, making it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

    Pyrimidine-4-carboxylic acid: A simpler analog without the ethoxymethyl group.

    6-Methylpyrimidine-4-carboxylic acid: Contains a methyl group instead of an ethoxymethyl group.

    4-Aminopyrimidine-5-carboxylic acid: Contains an amino group at the 4-position.

Uniqueness: 6-(Ethoxymethyl)pyrimidine-4-carboxylic acid is unique due to its ethoxymethyl substitution, which can influence its reactivity and interaction with biological targets. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to its simpler analogs .

Properties

IUPAC Name

6-(ethoxymethyl)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-4-6-3-7(8(11)12)10-5-9-6/h3,5H,2,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVRRRWHBRXSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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